molecular formula C12H14FN3O2 B12469968 3-{[(4-Fluorophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione

3-{[(4-Fluorophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B12469968
M. Wt: 251.26 g/mol
InChI Key: LPMIDTZXCMEXEY-UHFFFAOYSA-N
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Description

3-{[(4-Fluorophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione is a chemical compound with the molecular formula C12H13FN2O2 It is known for its unique structure, which includes a fluorophenyl group and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Fluorophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 4-fluoroaniline with formaldehyde and 5,5-dimethylhydantoin. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Fluorophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

3-{[(4-Fluorophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(4-Fluorophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The imidazolidine-2,4-dione core plays a crucial role in stabilizing the compound and facilitating its interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the fluorophenyl group and the imidazolidine-2,4-dione core makes 3-{[(4-Fluorophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione unique. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H14FN3O2

Molecular Weight

251.26 g/mol

IUPAC Name

3-[(4-fluoroanilino)methyl]-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C12H14FN3O2/c1-12(2)10(17)16(11(18)15-12)7-14-9-5-3-8(13)4-6-9/h3-6,14H,7H2,1-2H3,(H,15,18)

InChI Key

LPMIDTZXCMEXEY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CNC2=CC=C(C=C2)F)C

Origin of Product

United States

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